3-(6-Methylpyridin-3-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridin-3-YL)phenol is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by a phenol group attached to a pyridine ring, which is substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 6-methylpyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include the preparation of intermediate compounds. For example, a five-step process for preparing related compounds involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(6-Methylpyridin-3-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group on the pyridine ring can also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol, which share the pyridine ring structure but differ in the position of the hydroxyl group .
Uniqueness
3-(6-Methylpyridin-3-YL)phenol is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and binding properties compared to other pyridinols .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-5-6-11(8-13-9)10-3-2-4-12(14)7-10/h2-8,14H,1H3 |
InChI Key |
ZRQSGDKKGJWFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.